Cas no 19005-93-7 (Indole-2-carbaldehyde)

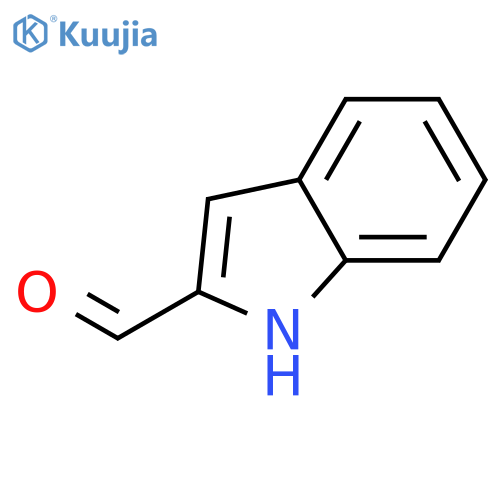

Indole-2-carbaldehyde structure

商品名:Indole-2-carbaldehyde

Indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carbaldehyde

- Indole-2-carboxaldehyde

- 1-H-Indole-2-carbaxaldehyde

- 1H-INDOLE-2-CARBOXALDEHYDE

- 2-formyl-1H-indole

- 2-Formylindole

- 2-indolecarboxaldehyde

- indole-2-aldehyde

- indole-2-carbaldehyde

- indolecarboxaldehyde

- 1H-Indole-2-carboxaldehyde (9CI)

- 1H-indole-2-carbaldehyde(SALTDATA: FREE)

- Indole-2-carboxaldehyde 97%

- 1H-Indolecarboxaldehyde

- R5N9CD7DLM

- SBNOTUDDIXOFSN-UHFFFAOYSA-N

- Indolaldehyd

- formyl indole

- indole aldehyde

- 2-indolealdehyde

- 2-formyl indole

- NSC71792

- indol-2-carbaldehyde

- 2-Hydroxymethylenindol

- PubChem18050

- Indole 2-carboxaldehyde

- 1H-indole-2-carbaldehyd

- AB12824

- NSC 71792

- AC-4322

- Indole-2-carboxaldehyde, 97%

- EN300-118077

- BDBM50037781

- AN-970/40920420

- W-206402

- CS-W016366

- 457899-31-9

- DTXSID50172468

- NCIOpen2_000583

- (E)-(2H-Indol-2-ylidene)methanol

- 19005-93-7

- I0852

- 1H-Indole-2-carbaldehyde #

- SCHEMBL98455

- HY-W015650

- FT-0660338

- A16023

- CHEMBL223708

- AKOS000302910

- BB 0219951

- MFCD03001425

- CF-0774

- 457899-32-0

- (Z)-(2H-Indol-2-ylidene)methanol

- AM803433

- SY042244

- Z1203160203

- SCHEMBL9936320

- UNII-R5N9CD7DLM

- NSC-71792

- DB-022362

- DTXCID9094959

- Indole-2-carbaldehyde

-

- MDL: MFCD03001425

- インチ: 1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H

- InChIKey: SBNOTUDDIXOFSN-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]

計算された属性

- せいみつぶんしりょう: 145.052764g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 145.052764g/mol

- 単一同位体質量: 145.052764g/mol

- 水素結合トポロジー分子極性表面積: 32.9Ų

- 重原子数: 11

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 1.278

- ゆうかいてん: 138.0 to 142.0 deg-C

- ふってん: 339.1°C at 760 mmHg

- フラッシュポイント: 166.8 oC

- 屈折率: 1.729

- ようかいど: Soluble in Methanol.

- PSA: 32.86000

- LogP: 1.98040

- かんど: Air Sensitive

Indole-2-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- セキュリティ用語:S26;S36

- リスク用語:R36

- 危険レベル:IRRITANT

Indole-2-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Indole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM111081-5g |

1H-indole-2-carbaldehyde |

19005-93-7 | 95%+ | 5g |

$*** | 2023-03-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031173-250mg |

Indole-2-carbaldehyde |

19005-93-7 | 97% | 250mg |

¥25 | 2024-05-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0852-5g |

Indole-2-carbaldehyde |

19005-93-7 | 97.0%(GC) | 5g |

¥4115.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024589-100g |

1H-Indole-2-carbaldehyde |

19005-93-7 | 98% | 100g |

¥6494 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1126042-25g |

1H-Indole-2-carbaldehyde |

19005-93-7 | 95% | 25g |

$3100 | 2024-07-28 | |

| Enamine | EN300-118077-0.5g |

1H-indole-2-carbaldehyde |

19005-93-7 | 95% | 0.5g |

$46.0 | 2023-06-08 | |

| Chemenu | CM111081-25g |

1H-indole-2-carbaldehyde |

19005-93-7 | 95%+ | 25g |

$505 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JP490-5g |

Indole-2-carbaldehyde |

19005-93-7 | 97% | 5g |

¥678.0 | 2023-09-02 | |

| Key Organics Ltd | CF-0774-10G |

1H-indole-2-carbaldehyde |

19005-93-7 | >95% | 10g |

£85.00 | 2025-02-09 | |

| Enamine | EN300-118077-25.0g |

1H-indole-2-carbaldehyde |

19005-93-7 | 95% | 25g |

$549.0 | 2023-06-08 |

Indole-2-carbaldehyde サプライヤー

atkchemica

ゴールドメンバー

(CAS:19005-93-7)Indole-2-carbaldehyde

注文番号:CL8097

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:28

価格 ($):discuss personally

Indole-2-carbaldehyde 関連文献

-

Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910

-

Avipsa Ghosh,Levi M. Stanley Chem. Commun. 2014 50 2765

-

Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164

-

Jinxian Liu,Shengming Ma Org. Biomol. Chem. 2013 11 4186

-

5. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857

19005-93-7 (Indole-2-carbaldehyde) 関連製品

- 38462-78-1(6-methylquinoline-2-carbaldehyde)

- 56813-20-8(6-Methyl-1H-indole-2-carbaldehyde)

- 93-10-7(Quinoline-2-carboxylic acid)

- 5470-96-2(quinoline-2-carbaldehyde)

- 98-98-6(Picolinic acid)

- 1463-60-1(5-Methyl-1H-indole-2-carbaldehyde)

- 59-00-7(Xanthurenic acid)

- 95-20-5(2-Methylindole)

- 904886-12-0(Benzo[h]quinoline-2-carbaldehyde)

- 630395-95-8(1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:19005-93-7)Indole-2-carboxaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:19005-93-7)Indole-2-carbaldehyde

清らかである:99%

はかる:100g

価格 ($):496.0